2,3,4-Trimethyl-8-(propan-2-yl)quinoline
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Overview
Description
2,3,4-Trimethyl-8-(propan-2-yl)quinoline is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trimethyl-8-(propan-2-yl)quinoline typically involves the alkylation of quinoline derivatives. One common method includes the Friedel-Crafts alkylation of quinoline with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trimethyl-8-(propan-2-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonyl groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Nitroquinoline and sulfonylquinoline derivatives.
Scientific Research Applications
2,3,4-Trimethyl-8-(propan-2-yl)quinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trimethyl-8-(propan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial DNA gyrase or topoisomerase enzymes, leading to the disruption of DNA replication and cell division. In cancer research, the compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting specific kinases involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethylquinoline: Shares a similar quinoline core but differs in the position and number of methyl groups.
8-Methoxy-4,4,6-trimethyl-1-(propan-2-ylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2-one: A derivative with additional functional groups, exhibiting different biological activities.
Uniqueness
2,3,4-Trimethyl-8-(propan-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural features allow for selective interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
86952-78-5 |
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Molecular Formula |
C15H19N |
Molecular Weight |
213.32 g/mol |
IUPAC Name |
2,3,4-trimethyl-8-propan-2-ylquinoline |
InChI |
InChI=1S/C15H19N/c1-9(2)13-7-6-8-14-11(4)10(3)12(5)16-15(13)14/h6-9H,1-5H3 |
InChI Key |
IECWBAZGQUYFIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)C(C)C)N=C1C)C |
Origin of Product |
United States |
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